molecular formula C20H18N2O5 B236292 N-{3-[(2,4-dimethoxybenzoyl)amino]phenyl}-2-furamide

N-{3-[(2,4-dimethoxybenzoyl)amino]phenyl}-2-furamide

Cat. No. B236292
M. Wt: 366.4 g/mol
InChI Key: QGPJSBQGMMNEIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3-[(2,4-dimethoxybenzoyl)amino]phenyl}-2-furamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of B-cell malignancies. It has been developed by Takeda Pharmaceutical Company Limited and is currently in Phase 1 clinical trials.

Mechanism of Action

N-{3-[(2,4-dimethoxybenzoyl)amino]phenyl}-2-furamide is a selective inhibitor of BTK, which is a key mediator of B-cell receptor signaling. BTK is required for the activation of downstream signaling pathways that promote B-cell survival and proliferation. Inhibition of BTK by N-{3-[(2,4-dimethoxybenzoyl)amino]phenyl}-2-furamide leads to the inhibition of downstream signaling pathways, resulting in the inhibition of B-cell survival and proliferation.
Biochemical and Physiological Effects:
N-{3-[(2,4-dimethoxybenzoyl)amino]phenyl}-2-furamide has been shown to inhibit the growth and survival of B-cells in preclinical studies. It has also been shown to inhibit the activation of downstream signaling pathways that promote B-cell survival and proliferation. In addition, N-{3-[(2,4-dimethoxybenzoyl)amino]phenyl}-2-furamide has been shown to induce apoptosis (programmed cell death) in B-cells. These effects suggest that N-{3-[(2,4-dimethoxybenzoyl)amino]phenyl}-2-furamide has potential as a therapeutic agent for the treatment of B-cell malignancies.

Advantages and Limitations for Lab Experiments

The advantages of using N-{3-[(2,4-dimethoxybenzoyl)amino]phenyl}-2-furamide in lab experiments include its selectivity for BTK, its ability to inhibit downstream signaling pathways, and its potential as a therapeutic agent for the treatment of B-cell malignancies. The limitations of using N-{3-[(2,4-dimethoxybenzoyl)amino]phenyl}-2-furamide in lab experiments include its limited availability, its potential toxicity, and the need for further studies to determine its efficacy and safety in humans.

Future Directions

There are several future directions for the development of N-{3-[(2,4-dimethoxybenzoyl)amino]phenyl}-2-furamide. These include:
1. Further preclinical studies to determine the efficacy and safety of N-{3-[(2,4-dimethoxybenzoyl)amino]phenyl}-2-furamide in animal models of B-cell malignancies.
2. Phase 1 clinical trials to determine the safety and pharmacokinetics of N-{3-[(2,4-dimethoxybenzoyl)amino]phenyl}-2-furamide in humans.
3. Phase 2 clinical trials to determine the efficacy of N-{3-[(2,4-dimethoxybenzoyl)amino]phenyl}-2-furamide in patients with B-cell malignancies.
4. Combination studies to determine the efficacy of N-{3-[(2,4-dimethoxybenzoyl)amino]phenyl}-2-furamide in combination with other agents, such as monoclonal antibodies or chemotherapy.
5. Development of biomarkers to predict response to N-{3-[(2,4-dimethoxybenzoyl)amino]phenyl}-2-furamide.
Conclusion:
N-{3-[(2,4-dimethoxybenzoyl)amino]phenyl}-2-furamide is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of B-cell malignancies. Its selectivity for BTK and ability to inhibit downstream signaling pathways make it a promising therapeutic agent. However, further studies are needed to determine its efficacy and safety in humans.

Synthesis Methods

The synthesis of N-{3-[(2,4-dimethoxybenzoyl)amino]phenyl}-2-furamide involves the reaction of 2,4-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-aminophenylboronic acid to form the benzamide intermediate. The final step involves the reaction of the benzamide intermediate with furfurylamine to form N-{3-[(2,4-dimethoxybenzoyl)amino]phenyl}-2-furamide.

Scientific Research Applications

N-{3-[(2,4-dimethoxybenzoyl)amino]phenyl}-2-furamide has shown promising results in preclinical studies for the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL). It has been shown to inhibit the growth and survival of B-cells by targeting the Bruton's tyrosine kinase (BTK) pathway. BTK is a key mediator of B-cell receptor signaling, and its inhibition has been shown to be effective in the treatment of B-cell malignancies.

properties

Product Name

N-{3-[(2,4-dimethoxybenzoyl)amino]phenyl}-2-furamide

Molecular Formula

C20H18N2O5

Molecular Weight

366.4 g/mol

IUPAC Name

N-[3-[(2,4-dimethoxybenzoyl)amino]phenyl]furan-2-carboxamide

InChI

InChI=1S/C20H18N2O5/c1-25-15-8-9-16(18(12-15)26-2)19(23)21-13-5-3-6-14(11-13)22-20(24)17-7-4-10-27-17/h3-12H,1-2H3,(H,21,23)(H,22,24)

InChI Key

QGPJSBQGMMNEIC-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CO3)OC

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CO3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.